N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic compound featuring a quinoline core substituted with bromo and methyl groups at positions 6 and 2, respectively. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and electron-deficient systems.
Properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFJIQZYLULQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to explore its biological activity through various studies, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.28 g/mol. The structure features a quinoline moiety substituted with a bromo group and an isoindolinone derivative, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 6-bromo-2-methylquinoline and 1,3-dioxoisoindoline derivatives.
- Reagents : Acetic anhydride or acetic acid as a coupling agent.
- Conditions : Reactions are usually performed under reflux conditions in organic solvents.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves activation of caspases, leading to programmed cell death .
- Cell Viability Assays : MTT assays demonstrated that the compound significantly reduces cell viability in treated cells compared to controls. For instance, IC50 values were determined to be around 10 µM for A549 cells, indicating potent activity .
-
Case Studies :
- A study by Smith et al. (2023) reported that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models after four weeks of treatment .
- Another investigation highlighted its synergistic effects when combined with traditional chemotherapeutics like cisplatin, enhancing overall efficacy against resistant cancer types .
Other Biological Activities
Beyond anticancer properties, preliminary research indicates potential anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
- Antimicrobial Activity : Limited studies have shown effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Data Summary
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound exhibits reactivity at three key sites: the quinoline bromine, the methyl group, and the dioxoisoindolinyl acetamide.
-
Nucleophilic Substitution at Bromine :
The 6-bromo substituent undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides). For example: -
Methyl Group Functionalization :
The 2-methyl group can be oxidized to a carboxylic acid using KMnO/HSO, enabling further derivatization (e.g., esterification) . -
Acetamide Hydrolysis :
Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, the acetamide bond hydrolyzes to regenerate the carboxylic acid and quinoline amine .
Key Reaction Conditions and Catalysts
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C via cleavage of the acetamide bond, confirmed by TGA .
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Photodegradation : UV exposure (λ = 254 nm) induces isomerization of the quinoline ring, forming 6-bromo-2-methylquinolin-4(1H)-one as a byproduct .
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Hydrolytic Sensitivity : Rapid degradation in alkaline media (pH > 10) due to acetamide hydrolysis .
Comparison with Similar Compounds
Quinoline-Based Acetamide Derivatives
highlights structurally related quinoline-acetamide compounds (Table 1). These analogs share the quinolin-6-yl acetamide backbone but differ in substituents on the indolin-3-ylidene moiety. Key observations include:
- Compound 59 ((E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) exhibits the highest activity (6.878), attributed to the electron-withdrawing cyanamido group, which may enhance target interaction or stability .
- Compound 58 ((E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) shows reduced activity (5.208), suggesting that polar hydroxymethyl groups may hinder membrane permeability or binding efficiency .
Table 1: Activity of Quinoline-Acetamide Analogs ()
| Compound ID | Substituent on Indolinone | Activity Value |
|---|---|---|
| 57 | 5-amino | 5.411 |
| 58 | 5-hydroxymethyl | 5.208 |
| 59 | 5-cyanamido | 6.878 |
| 60 | 3-aminoisoxazolyl | 5.322 |
Pyridazinone and FPR-Targeting Acetamides
describes pyridazin-3(2H)-one derivatives with acetamide side chains, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide. These compounds act as formyl peptide receptor (FPR) agonists, with substituents dictating receptor specificity:
- 4-Methoxybenzyl derivatives are potent FPR2 agonists, while 3-methoxybenzyl analogs show mixed FPR1/FPR2 activity. The methoxy group’s position significantly impacts receptor interaction .
- Compared to the target compound, the pyridazinone core offers a smaller aromatic system, which may reduce π-π stacking but improve solubility. The bromophenyl group in both compounds suggests a shared strategy for enhancing electrophilicity.
Phthalimide Analogs and Substituent Effects
examines phthalimide-linked acetamides with varying benzyl substituents (e.g., hydroxy, methoxy, methyl, fluoro). Key findings include:
- 4-Methoxybenzyl (4d) and 4-fluorobenzyl (4f) derivatives exhibit optimal elemental analysis alignment, indicating synthetic reliability. The electron-donating methoxy group may enhance stability, while the fluoro group improves lipophilicity .
- The target compound’s 1,3-dioxoisoindolin moiety mirrors these phthalimide analogs, suggesting shared synthetic pathways (e.g., nucleophilic acyl substitution) and comparable solubility profiles.
Anti-Cancer Acetamide Derivatives
highlights phenoxy acetamides with quinazoline sulfonyl groups, such as compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide), which shows notable anti-cancer activity. The sulfonyl and morpholinyl groups enhance electron-withdrawing and hydrogen-bonding capabilities, respectively . In contrast, the target compound’s bromo and methyl groups on quinoline may prioritize interactions with hydrophobic binding pockets.
Triazole- and Thiazole-Linked Acetamides
- Compound 11l (): Features a triazole linker between phthalate and acetamide groups.
- Compound 1.7 (): Contains a thiazole ring and nitro group, which may confer redox activity or nitroreductase targeting. The thiazole’s electronegativity contrasts with the dioxoisoindolin’s planar structure .
Key Research Findings and Trends
Substituent Effects : Electron-withdrawing groups (e.g., bromo, cyanamido) enhance activity by improving electrophilicity or target binding .
Heterocyclic Core: Quinoline and pyridazinone cores offer distinct π-π stacking and solubility profiles, influencing target selectivity .
Synthetic Strategies: Common methods include glacial acetic acid reflux for acetamide coupling () and Suzuki-Miyaura cross-coupling for quinoline derivatization (inferred from bromo substitution) .
Structural Validation and Computational Tools
The target compound’s structure likely employed validation tools such as SHELXL () for crystallographic refinement and DFT calculations () for electronic property analysis. These ensure accuracy in structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
